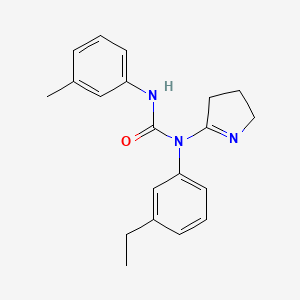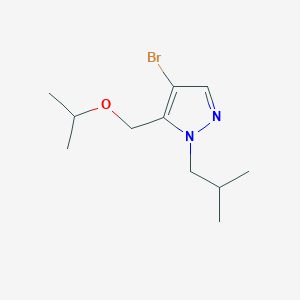![molecular formula C10H14N2O4 B2876443 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione CAS No. 94292-34-9](/img/structure/B2876443.png)
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione” is a chemical compound with the molecular formula C10H14N2O4 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular weight is 226.229 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a flash point of 271.9±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación
Application in Organic Thin Film Transistors (OTFTs)
Conjugated polymers based on dipyrrolopyrazinedione, such as PPzDPDP-BT and PPzDPDP-TT, have been developed for use in organic thin film transistors (OTFTs). These polymers exhibit ambipolar transport with notable hole and electron mobility, alongside high current on-to-off ratios, demonstrating their potential in electronic device applications (Hong et al., 2013).
Role in Organic Solar Cells
Dipyrrolopyrazinedione-based small molecules have been synthesized for use as non-fullerene acceptors in bulk heterojunction organic solar cells. These molecules, such as DPDV and DPEV, have shown to be effective in enhancing photophysical and electrochemical properties, leading to improved power conversion efficiency in solar cells (Sivakumar et al., 2020).
N-Type Semiconductor Applications
New n-type small molecule semiconductors containing dipyrrolopyrazinedione have been synthesized for application in n-channel organic thin film transistors (OTFTs). These compounds have demonstrated significant electron mobilities, highlighting their potential in semiconductor technologies (Hong et al., 2013).
Synthesis and Characterization Studies
Research has been conducted on the synthesis and characterization of various derivatives of dipyrrolopyrazinedione. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Oresic et al., 2001).
Exploration in Photophysical Properties
Studies have explored the thermochromic and photochromic properties of pyrrole systems involving dipyrrolopyrazinedione. Such properties are crucial in the development of materials with responsive optical characteristics, useful in various technological applications (Brittain et al., 1982).
Fluoride Ion Sensing
Dipyrrolyl derivatives with electron-withdrawing groups, based on dipyrrolopyrazinedione, have been synthesized for fluoride ion sensing. These compounds exhibit significant changes in color and electrochemical properties upon fluoride ion binding, suggesting their potential in chemical sensing applications (Ghosh et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWDKDNHSCHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)



![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)
![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)
![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)
